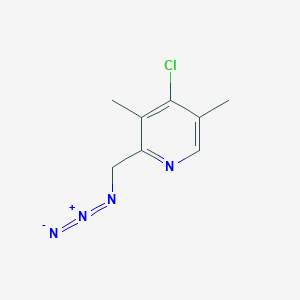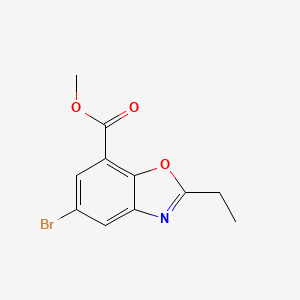
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Overview
Description
3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride, also known as MTMH, is a synthetic molecule that is used in various scientific research applications. MTMH is a versatile molecule that can be used for a variety of purposes, including as a catalyst for organic synthesis, as an inhibitor for enzyme activity, and as a fluorescent probe for imaging. In addition, MTMH has been used in a variety of biochemical and physiological studies to understand the mechanisms of action of various drugs and enzymes.
Scientific Research Applications
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as an inhibitor for enzyme activity, and as a fluorescent probe for imaging. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used in a variety of biochemical and physiological studies to understand the mechanisms of action of various drugs and enzymes. For example, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used to study the mechanisms of action of drugs such as antifungals, antibiotics, and antivirals.
Mechanism Of Action
The mechanism of action of (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not completely understood. However, it is believed that (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride acts as a reversible inhibitor of enzymes, which means that it binds to the enzyme and prevents it from performing its normal function. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to interact with cell membranes and other cellular components, which may explain its ability to modulate the activity of enzymes.
Biochemical and Physiological Effects
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, the permeability of cell membranes, and the expression of genes. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to have anti-inflammatory, anti-proliferative, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has several advantages when used in laboratory experiments. It is highly soluble in water, which makes it easy to work with. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is non-toxic and has low reactivity, which makes it safe to handle. However, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride also has certain limitations. For example, it is not very stable in acidic solutions, and it has a low solubility in organic solvents.
Future Directions
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has potential applications in a variety of fields. For example, it could be used to design new drugs and therapies for a variety of diseases. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride could be used to develop new imaging techniques for studying the structure and function of cells and tissues. Finally, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride could be used to develop new catalysts for organic synthesis.
properties
IUPAC Name |
(3-methylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6-3-2-4-7(5-6)8(10)9-11-13-14-12-9;/h2-5,8H,10H2,1H3,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXPXMEJITGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)
![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)

![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485915.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)



![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)